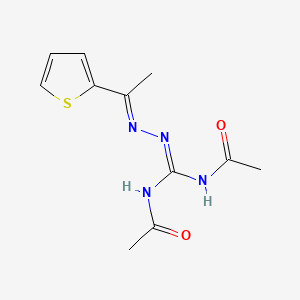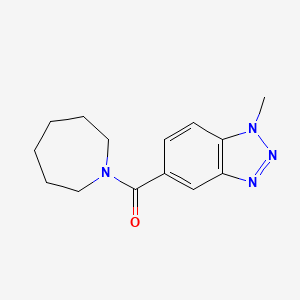![molecular formula C19H19N3O3S B13379697 (5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13379697.png)
(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-methyl-1H-indol-3-yl)methylene]-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with a thiazolidine-2,4-dione ring, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 5-[(2-methyl-1H-indol-3-yl)methylene]-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methyl-1H-indole-3-carbaldehyde with thiazolidine-2,4-dione derivatives under specific reaction conditions . The reaction is often catalyzed by acidic or basic catalysts and may require refluxing in solvents like ethanol or methanol. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the indole or thiazolidine rings can be replaced by other functional groups.
Common Reagents and Conditions: Reagents like acetic anhydride, sulfuric acid, and sodium hydroxide are frequently used in these reactions. Conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
5-[(2-methyl-1H-indol-3-yl)methylene]-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The thiazolidine-2,4-dione ring may contribute to its activity by interacting with enzymes or other proteins involved in disease pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and thiazolidine-2,4-dione derivatives. Some examples are:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Thiazolidinediones: A class of drugs used to treat diabetes by improving insulin sensitivity.
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-hydroxy-5-[(E)-(2-methylindol-3-ylidene)methyl]-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-one |
InChI |
InChI=1S/C19H19N3O3S/c1-12-14(13-6-2-3-7-15(13)20-12)10-16-18(24)22(19(25)26-16)11-17(23)21-8-4-5-9-21/h2-3,6-7,10,24H,4-5,8-9,11H2,1H3/b14-10- |
InChI Key |
RGBOLFMOHDURIQ-UVTDQMKNSA-N |
Isomeric SMILES |
CC\1=NC2=CC=CC=C2/C1=C\C3=C(N(C(=O)S3)CC(=O)N4CCCC4)O |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=O)S3)CC(=O)N4CCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone](/img/structure/B13379642.png)

![(6E)-4-iodo-6-[[2-(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13379652.png)
![3-amino-6-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13379659.png)
![(5Z)-5-[[2-(3,4-dimethylphenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13379660.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13379667.png)
![3-[4-(4-Tert-butylphenoxy)anilino]-7-methylindol-2-one](/img/structure/B13379676.png)
![2-(4-chlorophenyl)-4-[(2-pyridinylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B13379680.png)
![2-[(Hydroxyimino)methyl]-1-[2-(3-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B13379685.png)
![3-methyl-N'-[(1E)-3-methylcyclohexylidene]butanehydrazide](/img/structure/B13379694.png)
![2-[(1H-indazol-5-ylimino)methyl]-4-methylphenol](/img/structure/B13379707.png)

![N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-(1,3-thiazol-2-yl)amine](/img/structure/B13379713.png)
